molecular formula C9H11NO4S B12624189 4-Glycylphenyl methanesulfonate CAS No. 920804-48-4

4-Glycylphenyl methanesulfonate

Cat. No.: B12624189
CAS No.: 920804-48-4
M. Wt: 229.26 g/mol
InChI Key: WPSHRBSOVNACTQ-UHFFFAOYSA-N
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Description

4-Glycylphenyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates Methanesulfonates are known for their diverse applications in organic synthesis and industrial processes due to their strong acidic properties and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Glycylphenyl methanesulfonate typically involves the reaction of 4-glycylphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-Glycylphenol+Methanesulfonyl chloride4-Glycylphenyl methanesulfonate+HCl\text{4-Glycylphenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Glycylphenol+Methanesulfonyl chloride→4-Glycylphenyl methanesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of methanesulfonates often involves the direct dissolution of metals in aqueous methanesulfonic acid solutions. This method ensures high purity of the resulting methanesulfonate salts .

Chemical Reactions Analysis

Types of Reactions

4-Glycylphenyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the methanesulfonate group to a sulfide.

    Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Glycylphenyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Glycylphenyl methanesulfonate involves the alkylation of nucleophilic sites in biological molecules. The methanesulfonate group is a good leaving group, which facilitates the formation of a reactive intermediate that can alkylate DNA, proteins, and other biomolecules. This alkylation can lead to the disruption of cellular processes and is the basis for its potential use in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Glycylphenyl methanesulfonate is unique due to the presence of the glycyl group, which can impart different reactivity and biological activity compared to other methanesulfonates. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

920804-48-4

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

[4-(2-aminoacetyl)phenyl] methanesulfonate

InChI

InChI=1S/C9H11NO4S/c1-15(12,13)14-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3

InChI Key

WPSHRBSOVNACTQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)CN

Origin of Product

United States

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